molecular formula C45H40N10NaO17S4 B1678928 1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt CAS No. 154788-16-6

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt

Katalognummer: B1678928
CAS-Nummer: 154788-16-6
Molekulargewicht: 1144.1 g/mol
InChI-Schlüssel: WDHXBRGKGONDJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt (CAS: 51981-21-6, FCE 26644, PNU-145156E) is a sulfonated distamycin derivative with a complex polyaromatic structure . Its molecular formula, C45H36N10O17S4·4Na, features two 1,3-naphthalenedisulfonic acid moieties linked via a carbonylbis(imino) backbone interspersed with 1-methyl-1H-pyrrole-4,2-diyl units. The tetrasodium salt form enhances aqueous solubility, making it suitable for biological applications .

Originally developed for its antiangiogenic activity, FCE 26644 inhibits basic fibroblast growth factor (bFGF) by forming stable complexes, thereby suppressing tumor vascularization . Its structural design mimics distamycin’s DNA-binding capability but incorporates sulfonic acid groups to modulate specificity toward protein targets like growth factors .

Eigenschaften

CAS-Nummer

154788-16-6

Molekularformel

C45H40N10NaO17S4

Molekulargewicht

1144.1 g/mol

IUPAC-Name

tetrasodium;7-[[4-[[4-[[5-[[5-[(6,8-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonate

InChI

InChI=1S/C45H40N10O17S4.Na/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72;/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);

InChI-Schlüssel

WDHXBRGKGONDJX-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C.[Na]

Aussehen

Solid powder

Andere CAS-Nummern

154788-16-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolcarbonylimino(N-methyl-4,2-pyrrol)carbonylimino))-bis(1,3-naphthalenedisulfonic acid)
FCE 26644
FCE-26644
PNU 145156E

Herkunft des Produkts

United States

Biologische Aktivität

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt, also referred to as Suradista, is a complex sulfonated compound derived from distamycin A. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the fields of cancer therapy and antiangiogenesis.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple sulfonic acid groups and imino linkages involving pyrrole units. Its molecular formula is C24H22N4Na4O6S2, indicating a significant degree of sulfonation which enhances its solubility in aqueous environments. The presence of carbonyl and imino groups contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Suradista exhibits notable antitumor properties, particularly through its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth. Studies have shown that this compound effectively binds to heparin and selenate-binding sites on basic fibroblast growth factor (bFGF), thereby disrupting bFGF-mediated signaling pathways essential for angiogenesis .

Case Studies

  • In Vitro Studies : Research has demonstrated that Suradista shows cytotoxic effects against various cancer cell lines. In particular, it has been evaluated against human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The results indicated significant dose-dependent cytotoxicity, with the highest efficacy observed in the LoVo cell line .
  • Mechanism of Action : The mechanism underlying the antitumor activity of Suradista involves the inhibition of key growth factors like platelet-derived growth factor beta (PDGF beta) and interleukin-1 beta. These factors are crucial for tumor proliferation and metastasis .

Antiangiogenic Activity

Suradista's antiangiogenic properties have been highlighted in various studies:

  • Inhibition of Endothelial Cell Proliferation : The compound has been shown to inhibit endothelial cell proliferation in vitro, which is critical for preventing tumor-induced angiogenesis.
  • Binding Affinity : The binding affinity of Suradista to bFGF suggests that it could serve as a therapeutic agent by blocking the interaction between bFGF and its receptors on endothelial cells .

Cytotoxicity Evaluation

The cytotoxicity assessment of Suradista has been conducted using both plant cells (Triticum aestivum) and aquatic crustaceans (Artemia franciscana and Daphnia magna). Results indicated that while some derivatives exhibited moderate toxicity towards aquatic organisms, they were largely non-toxic to plant cells, suggesting selective cytotoxicity towards certain cell types .

Comparative Analysis with Other Compounds

Compound NameBiological ActivityMechanism
SuradistaAntitumor, AntiangiogenicInhibits bFGF binding
Distamycin AAntitumorDNA binding and transcription inhibition
Sulfonated DerivativesVariesDepends on specific structure

Vergleich Mit ähnlichen Verbindungen

FCE 27164 (1,3,5-Naphthalenetrisulfonic Acid Derivative)

  • Key Differences :
    • Sulfonic Acid Groups : FCE 27164 has three sulfonic acid groups per naphthalene ring (trisulfonic) compared to FCE 26644’s two (disulfonic) .
    • Solubility : The additional sulfonic group in FCE 27164 likely increases hydrophilicity, though both compounds are highly soluble due to tetrasodium salt forms.
    • Biological Activity : Both compounds exhibit antiangiogenic properties, but FCE 27164’s trisulfonic structure may alter binding kinetics to bFGF or other targets .
Property FCE 26644 (Disulfonic) FCE 27164 (Trisulfonic)
Sulfonic Acid Groups 2 per naphthalene ring 3 per naphthalene ring
Molecular Weight ~1,300 g/mol (estimated) ~1,400 g/mol (estimated)
Key Application Antiangiogenic agent Antiangiogenic agent
Reference

Biphenyl-Sulfonylimino Derivatives (CAS: 144790-60-3)

  • Structural Features: Replaces the methylpyrrole-carbonylimino linker with a rigid biphenyl-sulfonylimino group .
  • Electronic Properties: Sulfonylimino groups are stronger electron-withdrawing groups than carbonylimino, altering charge distribution.
  • Applications : Primarily used in industrial settings (e.g., dyes) rather than pharmaceuticals .

NF 279 and NF 449 (P2 Receptor Antagonists)

  • NF 279: Contains naphthalenetrisulphonic acid and phenylenecarbonylimino linkers .
  • NF 449: Features benzene-disulfonic acid and a branched carbonylimino backbone .
  • Comparison :
    • Target Specificity : NF 279 and NF 449 antagonize purinergic P2 receptors, unlike FCE 26644’s bFGF targeting.
    • Sulfonic Acid Role : Trisulfonic groups in NF 279 enhance ionic interactions with positively charged receptor pockets .

Comparison with Functional Analogs

Azo-Linked Dyes (e.g., C.I. Direct Yellow 50)

  • Structure : Tetrasodium salt with azo (-N=N-) linkages and naphthalenedisulfonic acid groups .
  • Key Differences: Chromophores: Azo groups absorb visible light, enabling use as dyes, whereas FCE 26644’s imino linkages prioritize macromolecular binding. Applications: Industrial dyeing vs. therapeutic antiangiogenesis .
Property FCE 26644 C.I. Direct Yellow 50
Linker Type Carbonylbis(imino) Azo (-N=N-)
Primary Use Pharmaceuticals Textile dyeing
Solubility High (tetrasodium salt) Moderate (tetrasodium salt)
Reference

Urea-Linked Compounds (e.g., J Acid Urea Disodium Salt)

  • Structure: Features urea (-NH-CO-NH-) linkages instead of carbonylbis(imino) .
  • Applications: Used as biological stains or enzyme inhibitors (e.g., AMI-1 sodium salt inhibits acetyltransferases) .

Physicochemical and Regulatory Considerations

Solubility and Ionic Strength

  • Tetrasodium Salts : FCE 26644 and its analogs (e.g., CAS 6548-29-4 ) exhibit high solubility due to ionic sulfonate groups.
  • Comparison with Calcium Salts: Dinonylnaphthalenedisulfonic acid calcium salt (CAS 57855-77-3) has lower water solubility due to hydrophobic alkyl chains .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

The compound’s synthesis involves multi-step condensation reactions, given its polyaromatic and imino-linked structure. Key steps include:

  • Coupling reactions : Use of 1-methylpyrrole-4,2-diyl carbonyl chloride intermediates to form imino linkages under anhydrous conditions .
  • Sulfonation : Controlled sulfonation of naphthalene precursors, followed by neutralization with sodium hydroxide to form the tetrasodium salt .
  • Purification : Dialysis or size-exclusion chromatography to remove unreacted intermediates, confirmed by HPLC (≥98% purity) .
MethodYield (%)Purity (HPLC)Key Challenges
Solvent-free condensation65–7095–98%Residual chloride removal
Aqueous-phase sulfonation75–8097–99%pH control during neutralization

Q. How can spectroscopic techniques characterize this compound’s structure and stability?

  • UV-Vis Spectroscopy : Detect π→π* transitions in the naphthalene core (λmax ~280–320 nm) and azo/imino groups (λmax ~450–500 nm) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify methylpyrrole protons (δ 2.8–3.2 ppm) and sulfonate carbons (δ 110–125 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M–4Na]<sup>4−</sup> at m/z 1124.2 (calc. 1124.3) .
  • Stability : pH-dependent degradation studies (e.g., 1 mM in PBS at 25°C) show <5% decomposition over 72 hours at pH 7.4 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., kinase inhibition vs. no observed effect) may arise from:

  • Batch variability : Ensure consistent sulfonation levels via elemental analysis (S content: 12.5–13.2% ).
  • Assay conditions : Test under varying ionic strengths (e.g., 50–150 mM NaCl) to account for sodium-dependent aggregation .
  • Control experiments : Use structurally simplified analogs (e.g., without methylpyrrole groups) to isolate functional contributions .

Example workflow:

   Hypothesis → Batch standardization → Assay optimization (ionic strength/pH) → Structure-activity comparison  

Q. How can computational modeling predict its interaction with biological targets?

  • Docking studies : Use the compound’s 3D structure (PubChem CID: 117-42-0 derivatives ) to model binding to ATP-binding pockets (e.g., P2X receptors ).
  • MD Simulations : Simulate aqueous solubility and membrane permeability (logP ~−4.5 predicted) due to sulfonate groups .
  • SAR Analysis : Correlate imino linker length (e.g., carbonyl vs. methylene) with binding entropy (ΔS) using thermodynamic integration .

Q. What advanced applications exist in materials science or biomedicine?

  • Fluorescent Probes : Modify the naphthalene core for bioimaging (e.g., conjugation with Cy5.5 for NIR tracking) .
  • Ion-Exchange Materials : Leverage sulfonate groups for heavy metal adsorption (e.g., Pb<sup>2+</sup> capacity: 120 mg/g ).
  • Enzyme Mimetics : Test peroxidase-like activity via TMB oxidation (ΔA652 nm/min ≥0.1 under acidic conditions) .

Methodological Challenges

Q. How to optimize chromatographic separation for this highly polar compound?

  • HPLC : Use a C18 column with ion-pairing agents (e.g., 0.1% tetrabutylammonium bromide) in a gradient of 10–40% acetonitrile/water .
  • CE : Capillary electrophoresis at pH 9.0 (20 mM borate buffer) achieves baseline separation (Rs >2.5) .
TechniqueResolution (Rs)Runtime
Ion-pair HPLC1.8–2.225 min
CE2.5–3.015 min

Data Interpretation Tips

  • Contradictory Solubility Data : Check counterion content (Na<sup>+</sup> vs. Li<sup>+</sup>)—tetrasodium salt solubility in water is >500 mg/mL, while lithium salts precipitate at >100 mg/mL .
  • Unexpected Reactivity : Test for residual chloride (via AgNO3 titration) interfering with azo group stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Reactant of Route 2
Reactant of Route 2
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.